

4-Butylbenzyl alcohol solubility in common organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Butylbenzyl alcohol**

Cat. No.: **B1594373**

[Get Quote](#)

An In-depth Technical Guide to the Solubility of **4-Butylbenzyl Alcohol** in Common Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of **4-butylbenzyl alcohol** (CAS 60834-63-1), a compound of interest in pharmaceutical and chemical synthesis. Due to a notable absence of published quantitative solubility data, this document establishes a robust theoretical framework based on fundamental physicochemical principles to predict solubility behavior. We synthesize information on molecular structure, polarity, and hydrogen bonding to construct a qualitative solubility profile across various solvent classes. Furthermore, this guide presents a detailed, field-proven experimental protocol for the quantitative determination of solubility, adapted from established standards. This work is intended to serve as a foundational resource for researchers, chemists, and formulation scientists, enabling informed solvent selection and experimental design.

Introduction to 4-Butylbenzyl Alcohol

4-Butylbenzyl alcohol, systematically named (4-butylphenyl)methanol, is an aromatic alcohol characterized by a benzyl alcohol core substituted with a linear four-carbon alkyl chain at the para position. This structure imparts a distinct dual character: a polar, hydrophilic hydroxyl (-OH) group capable of hydrogen bonding, and a large, nonpolar, lipophilic butylphenyl moiety.

This amphiphilic nature is the primary determinant of its solubility profile. Understanding this profile is critical for its application in organic synthesis, as a starting material for pharmaceuticals and agrochemicals, and in formulation science.

Table 1: Physicochemical Properties of **4-Butylbenzyl Alcohol**

Property	Value	Source
Systematic Name	(4-butylphenyl)methanol	[1]
Synonyms	4-n-butylbenzyl alcohol	[2]
CAS Number	60834-63-1	[3]
Molecular Formula	C ₁₁ H ₁₆ O	[1]
Molecular Weight	164.25 g/mol	[1]
Appearance	Colorless to pale yellow liquid	[3]
Density	0.962 g/mL at 25°C	[4]
Boiling Point	253.8°C at 760 mmHg	[4]
LogP (Octanol/Water)	3.00 (Calculated)	[5]
Hydrogen Bond Donor	1	[1]
Hydrogen Bond Acceptor	1	[1]

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the intermolecular interactions between them. The adage "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities are more likely to be miscible^{[6][7]}.

Polarity and "Like Dissolves Like"

A solvent's ability to dissolve a compound is determined by how well its molecules can surround and stabilize the solute molecules.

- Polar Solvents (e.g., water, ethanol) have significant dipole moments and effectively solvate polar solutes through dipole-dipole interactions and hydrogen bonds[8].
- Nonpolar Solvents (e.g., hexane, toluene) lack strong dipoles and primarily interact through weaker London dispersion forces, making them effective at dissolving nonpolar solutes[8].

4-Butylbenzyl alcohol presents a classic case of conflicting functionalities. The hydroxyl group (-OH) makes the molecule's "head" polar and capable of acting as both a hydrogen bond donor and acceptor[1][8]. In contrast, the butyl-substituted benzene ring is large and nonpolar (hydrophobic). The overall solubility in a given solvent depends on the balance between these two competing characteristics.

The Dominance of the Hydrophobic Moiety

Compared to its parent compound, benzyl alcohol (which has moderate water solubility, ~4 g/100 mL), **4-butylbenzyl alcohol** is significantly less soluble in water[3][9]. The addition of the four-carbon butyl chain dramatically increases the size of the nonpolar region. This hydrophobic tail disrupts the strong hydrogen-bonding network between water molecules, making it energetically unfavorable for the molecule to dissolve in aqueous media[10][11][12]. Consequently, **4-butylbenzyl alcohol** has very limited solubility in water[3].

Conversely, this large nonpolar character predicts good solubility in nonpolar and moderately polar organic solvents. The energy required to break the intermolecular forces in a nonpolar solvent is low and is easily compensated by the van der Waals interactions established with the butylphenyl group of the solute.

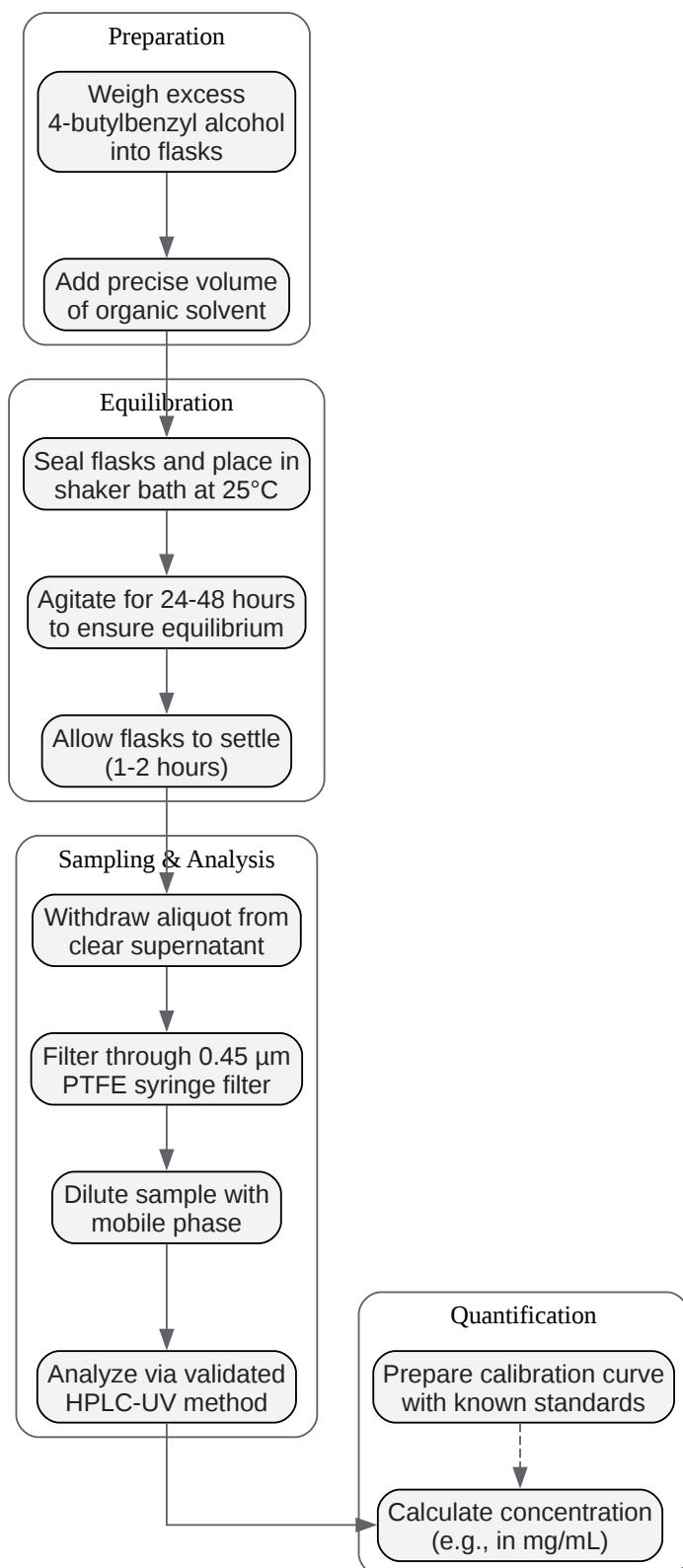
Predicted Qualitative Solubility Profile

While specific quantitative data is not readily available in the literature, a qualitative solubility profile can be reliably predicted based on the theoretical principles discussed. Sources confirm it is generally soluble in organic solvents[3]. The analogous compound, 4-tert-butylbenzyl alcohol, is noted to have good solubility in ethanol and ether and greater solubility in non-polar solvents than in polar ones[13][14].

Table 2: Predicted Qualitative Solubility of **4-Butylbenzyl Alcohol** in Common Organic Solvents

Solvent	Solvent Class	Predicted Solubility	Rationale
Hexane	Nonpolar	High	Strong van der Waals interactions between the solvent and the large lipophilic tail of the solute.
Toluene	Nonpolar (Aromatic)	High	"Like dissolves like" principle; both solute and solvent are aromatic, facilitating π -stacking and van der Waals forces.
Dichloromethane	Polar Aprotic	High	Acts as a good intermediate solvent, capable of interacting with the phenyl ring and the polar hydroxyl group.
Diethyl Ether	Polar Aprotic	High	The ether oxygen can act as a hydrogen bond acceptor for the solute's -OH group, while the ethyl groups solvate the nonpolar tail.
Acetone	Polar Aprotic	High	The polar carbonyl group can accept a hydrogen bond from the solute's -OH group.
Ethyl Acetate	Polar Aprotic	High	Balances polar (ester) and nonpolar (ethyl, acetyl) character, making it a versatile

			solvent for this molecule.
Isopropanol	Polar Protic	High	As an alcohol, it is structurally similar to the solute's polar end, allowing for strong hydrogen bonding.
Ethanol	Polar Protic	High	Similar to isopropanol; the hydroxyl groups are miscible, and the short alkyl chain can accommodate the solute's nonpolar part.
Methanol	Polar Protic	Moderate to High	The most polar alcohol; while hydrogen bonding is strong, the very high polarity may be slightly less compatible with the large nonpolar tail compared to ethanol.
Acetonitrile	Polar Aprotic	Moderate	A highly polar solvent; its compatibility is reduced by the large, nonpolar butylphenyl group.
Water	Polar Protic	Very Low	The large hydrophobic butylphenyl group dominates, preventing dissolution in the highly structured hydrogen-bonded water network.


Experimental Protocol for Quantitative Solubility Determination

To move beyond prediction and obtain precise, actionable data, a robust experimental protocol is required. The following methodology is adapted from the internationally recognized OECD Test Guideline 105 (Flask Method) and incorporates best practices for ensuring solution equilibrium[15].

Principle: Isothermal Shake-Flask Method

This method determines the saturation mass concentration of a substance in a solvent at a controlled temperature. An excess of the solute (**4-butylbenzyl alcohol**) is agitated in the test solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

- Preparation:
 - Add an excess amount of **4-butylbenzyl alcohol** (e.g., ~100-200 mg, ensuring undissolved solid will remain) to several replicate glass flasks or vials.
 - Causality: Using an excess of the solute is critical to ensure that the solvent becomes fully saturated, which is the definition of solubility.
 - Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each flask.
- Equilibration:
 - Seal the flasks tightly to prevent solvent evaporation.
 - Place the flasks in an isothermal shaker bath set to a constant temperature (e.g., 25 ± 0.5 °C).
 - Agitate the flasks at a constant speed for a prolonged period (minimum 24 hours, 48 hours is preferable). A preliminary test can determine the time required to reach equilibrium.
 - Causality: Continuous agitation in a temperature-controlled environment ensures that the dissolution process reaches a true thermodynamic equilibrium, providing a reproducible and accurate measurement.
- Phase Separation:
 - Remove flasks from the shaker and allow them to stand undisturbed in the temperature bath for at least 1-2 hours to allow undissolved material to settle.
 - Alternatively, for fine suspensions, centrifuge the samples at a controlled temperature.
 - Causality: This step is crucial to ensure that no solid microparticles are carried over during sampling, which would falsely inflate the measured concentration.
- Sampling and Analysis:

- Carefully withdraw an aliquot of the clear supernatant using a volumetric pipette.
- Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) into a clean vial.
- Causality: Filtration provides a final, definitive removal of any suspended microparticles.
- Accurately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the analytical method.
- Analyze the diluted sample using a validated HPLC-UV method, using the strong UV absorbance of the benzene ring for detection (~220 nm).

- Quantification:
 - Prepare a series of calibration standards of **4-butylbenzyl alcohol** of known concentrations.
 - Generate a calibration curve by plotting the analytical response (e.g., peak area) versus concentration.
 - Use the calibration curve to determine the concentration of the diluted sample, and then back-calculate the original concentration in the saturated solution. The result is the solubility, typically expressed in mg/mL or g/100 mL.

Practical Implications for Researchers

A thorough understanding of **4-butylbenzyl alcohol**'s solubility is paramount for its effective use:

- Organic Synthesis: For reaction chemistry, a solvent must be chosen that dissolves all reactants to ensure a homogeneous reaction medium. Toluene or Dichloromethane would likely be excellent choices.
- Purification: For recrystallization, an ideal solvent system is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. A mixed-solvent system, such as ethanol/water or hexane/ethyl acetate, might be effective. For chromatography, solubility dictates the choice of the mobile phase.

- **Drug Development & Formulation:** In drug development, creating liquid formulations requires solvents or co-solvent systems that can dissolve the active pharmaceutical ingredient (API) at the desired concentration. The high solubility in alcohols and ethers suggests its utility in topical or non-aqueous injectable formulations.

Conclusion

4-Butylbenzyl alcohol is a molecule with a pronounced amphiphilic character, dominated by its large, nonpolar butylphenyl group. This structure results in very low aqueous solubility but predicts high solubility in a wide range of nonpolar and moderately polar organic solvents. While published quantitative data is lacking, the theoretical principles and qualitative observations outlined in this guide provide a strong basis for solvent selection. For applications requiring precise solubility values, the detailed isothermal shake-flask protocol provided offers a reliable and authoritative method for their experimental determination.

References

- Solubility of Things. (n.d.). (4-tert-butylphenyl)methanol.
- Phytosafe. (n.d.). OECD 105.
- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?.
- Wikipedia. (n.d.). Solvent.
- ChemistryTalk. (n.d.). Polarity and Solubility of Organic Compounds.
- Lamotte. (n.d.). Types of organic solvents.
- OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris.
- OECD. (1995). Test No. 105: Water Solubility.
- PubChem. (n.d.). **4-Butylbenzyl alcohol**. National Center for Biotechnology Information.
- FILAB. (n.d.). Solubility testing in accordance with the OECD 105.
- U.S. Environmental Protection Agency. (1996). OPPTS 830.7840 Water Solubility: Column Elution Method; Shake Flask Method.
- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity.
- Lo, J. M., Tseng, C. L., & Yang, J. Y. (1987). Radiometric method for determining solubility of organic solvents in water. *Analytical Chemistry*, 59(7), 1103–1105. [\[Link\]](#)
- Chemistry For Everyone. (2024, February 11). How To Determine Solubility Of Organic Compounds? [\[Video\]](#). YouTube. [\[Link\]](#)

- Chemistry LibreTexts. (2022, September 30). 3.1: Physical properties of organic compounds.
- Quora. (2018). Why the water solubility of alcohols decreases as the size of the alkyl group increases?.
- Stenutz. (n.d.). **4-butylbenzyl alcohol.**
- ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Toxicology Program.
- Chemistry LibreTexts. (2023, February 9). 17.2: Properties of Alcohols and Phenols.
- Clark, J. (2015). an introduction to alcohols. Chemguide.
- Wikipedia. (n.d.). Benzyl alcohol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-Butylbenzyl alcohol | C11H16O | CID 578288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-BUTYLBENZYL ALCOHOL | CymitQuimica [cymitquimica.com]
- 3. CAS 60834-63-1: 4-butylbenzyl alcohol | CymitQuimica [cymitquimica.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 4-butylbenzyl alcohol [stenutz.eu]
- 6. Solvent - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 10. quora.com [quora.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. CAS 877-65-6: 4-tert-Butylbenzyl alcohol | CymitQuimica [cymitquimica.com]
- 15. filab.fr [filab.fr]

- To cite this document: BenchChem. [4-Butylbenzyl alcohol solubility in common organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1594373#4-butylbenzyl-alcohol-solubility-in-common-organic-solvents\]](https://www.benchchem.com/product/b1594373#4-butylbenzyl-alcohol-solubility-in-common-organic-solvents)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com